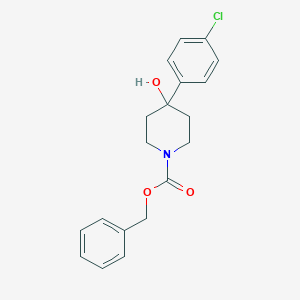

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Overview

Description

Synthesis Analysis

Synthesis of compounds structurally related to Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves multiple steps, including halogenation, reduction, and functional group transformations. The synthesis route for similar compounds often starts from readily available reagents, undergoing SN2 substitution, reduction by sodium borohydride, oxidation, and finally, acylation to achieve the target compound (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate and its analogs has been elucidated using various spectroscopic and crystallographic techniques. Crystal structure analysis reveals the orientation and interaction of piperidine and chlorophenyl rings, as well as intramolecular and intermolecular hydrogen bonds, which play a critical role in stabilizing the compound's structure (B. Revathi et al., 2015).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including derivatization, which is crucial for its detection and quantification in biological samples. Derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) allows for sensitive detection by HPLC with fluorescence, demonstrating its reactivity and the potential for analytical applications (Y. Higashi et al., 2006).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal form, are determined by the molecular structure. The crystal packing and hydrogen bonding influence the compound's solubility and melting point, essential for its application in material science and pharmaceutical formulation (B. Revathi et al., 2015).

Scientific Research Applications

Stereoselective Synthesis : A study demonstrated the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which is crucial for producing trans isomers through the Mitsunobu reaction with formic or benzoic acid (Boev et al., 2015).

Conformational Analysis : Another study focused on the conformation of the benzyl group in 4-benzyl-4-hydroxypiperidines, revealing its shielding influence on certain carbon atoms (Manimekalai et al., 2007).

Cholinesterase Inhibitors : Proline-based carbamates, including benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, have shown potential as cholinesterase inhibitors, relevant in treating neurological disorders (Pizova et al., 2017).

Pharmacological Activity : 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives have exhibited significant analgesic activity and reduced blood pressure in normotensive rats (Saify et al., 2005).

Antiviral Activity : Certain derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]-azulene-2-carboxylic acid have shown promising antiviral activity (Demchenko et al., 2019).

Antifungal Profile Optimization : Chlorophenyl derivatives, where the benzyl hydroxyl group plays a key role, have shown maximum inhibition of certain fungal growths, indicating potential in antifungal applications (Saíz-urra et al., 2009).

Synthesis of Piperidine Derivatives : Studies have also focused on synthesizing various piperidine derivatives, which have applications in pharmaceutical and chemical industries. For example, trans-4-amino-1-benzyl-3-hydroxypiperidines were synthesized by regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines (Veselov et al., 2009).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Future Directions

This involves identifying areas of further research or potential applications of the compound.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For detailed information, it’s always best to refer to scientific literature and databases. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.

properties

IUPAC Name |

benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c20-17-8-6-16(7-9-17)19(23)10-12-21(13-11-19)18(22)24-14-15-4-2-1-3-5-15/h1-9,23H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACLBBGOZRXENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500451 | |

| Record name | Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

CAS RN |

1076199-00-2 | |

| Record name | Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)